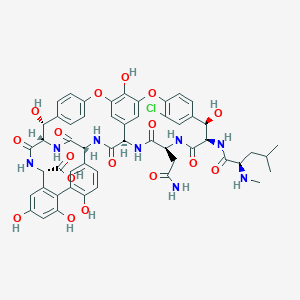
Eremomycin aglycone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eremomycin aglycone, also known as this compound, is a useful research compound. Its molecular formula is C53H53ClN8O17 and its molecular weight is 1109.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Antimicrobial Cationic Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antibiotic Development
Eremomycin aglycone exhibits potent antibacterial properties, making it a candidate for developing new antibiotics, especially against resistant bacterial strains.
- Chemical Structure and Mechanism : Eremomycin is structurally similar to vancomycin but differs in its sugar composition and chlorine content. The aglycone form lacks the sugar moieties that are essential for its antibiotic activity. However, studies indicate that the aglycone retains significant antibacterial activity against Gram-positive bacteria by inhibiting cell wall synthesis through binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors .
- Research Findings : A study demonstrated that the aglycone form could be synthesized efficiently via deglycosidation methods, yielding compounds with high purity and substantial antibacterial activity . The antibacterial efficacy of this compound has been compared with other glycopeptide antibiotics, showing promising results against multi-drug resistant strains.
Chiral Separation Technologies
Eremomycin derivatives have been utilized as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC), enhancing the separation of enantiomers in various applications.
- Chiral Recognition Mechanism : The immobilization of eremomycin on silica supports has been shown to provide effective chiral recognition for amino acids and β-blockers. The chemical structure of the chiral ligand plays a crucial role in enantioselectivity, with modifications leading to improved separation efficiency .
- Case Studies : In one study, three new CSPs based on eremomycin were developed and tested for their ability to separate amino acid enantiomers. The results indicated that CSPs with chlorinated derivatives exhibited superior enantioselectivity compared to non-chlorinated counterparts . This finding underscores the importance of specific functional groups in enhancing chiral recognition.
Structural Studies and Spectroscopy
The structural elucidation of this compound has been a focal point for researchers aiming to understand its properties and potential applications better.
- Spectroscopic Analysis : Advanced techniques such as NMR spectroscopy have been employed to characterize the chemical structure of this compound. These studies reveal detailed information about its molecular framework, including the arrangement of amino acids and sugar residues .
- Degradation Studies : Research has also focused on the partial degradation products of eremomycin, which exhibit antimicrobial activity. Understanding these degradation pathways can lead to insights into the stability and efficacy of eremomycin-based antibiotics under various conditions .
属性
CAS 编号 |
119789-44-5 |
|---|---|
分子式 |
C53H53ClN8O17 |
分子量 |
1109.5 g/mol |
IUPAC 名称 |
(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-15-chloro-2,18,32,35,37,48-hexahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C53H53ClN8O17/c1-20(2)12-30(56-3)47(70)61-43-45(68)23-7-11-34(29(54)14-23)79-36-16-24-15-35(46(36)69)78-26-8-4-21(5-9-26)44(67)42-52(75)60-41(53(76)77)28-17-25(63)18-33(65)38(28)27-13-22(6-10-32(27)64)39(49(72)62-42)59-50(73)40(24)58-48(71)31(19-37(55)66)57-51(43)74/h4-11,13-18,20,30-31,39-45,56,63-65,67-69H,12,19H2,1-3H3,(H2,55,66)(H,57,74)(H,58,71)(H,59,73)(H,60,75)(H,61,70)(H,62,72)(H,76,77)/t30-,31+,39-,40-,41+,42+,43-,44-,45-/m1/s1 |
InChI 键 |
RWFDKJBPMLNBSI-GAZOPBORSA-N |
SMILES |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC |
手性 SMILES |
CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC |
规范 SMILES |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC |
Key on ui other cas no. |
119789-44-5 |
同义词 |
eremomycin aglycone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















